![molecular formula C19H23BrO3 B5137401 2-bromo-1-[4-(2-methoxy-4-methylphenoxy)butoxy]-4-methylbenzene](/img/structure/B5137401.png)
2-bromo-1-[4-(2-methoxy-4-methylphenoxy)butoxy]-4-methylbenzene
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Overview
Description
2-bromo-1-[4-(2-methoxy-4-methylphenoxy)butoxy]-4-methylbenzene is a chemical compound that is used in scientific research. It is also known as BMB and has a molecular formula of C20H25BrO4. This compound has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of BMB is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in the body. BMB has been found to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer progression.
Biochemical and physiological effects:
BMB has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and reduce the activity of certain enzymes involved in inflammation. BMB has also been found to induce apoptosis in cancer cells and inhibit their proliferation.
Advantages and Limitations for Lab Experiments
BMB has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized. BMB is also relatively non-toxic, making it suitable for use in cell culture experiments. However, one limitation of using BMB in lab experiments is that its mechanism of action is not fully understood.
Future Directions
There are several future directions for research involving BMB. One potential area of research is the development of BMB-based therapies for the treatment of Alzheimer's disease. Another area of research is the study of BMB's effects on various signaling pathways in the body. Additionally, more research is needed to fully understand the mechanism of action of BMB and its potential applications in various fields.
Synthesis Methods
The synthesis of 2-bromo-1-[4-(2-methoxy-4-methylphenoxy)butoxy]-4-methylbenzene involves the reaction of 2-bromo-4-methylphenol with 4-(2-methoxy-4-methylphenoxy)butyl bromide in the presence of a base. The reaction results in the formation of BMB as a white solid.
Scientific Research Applications
BMB has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory and anti-cancer properties. BMB has also been found to have potential as a therapeutic agent for the treatment of Alzheimer's disease.
properties
IUPAC Name |
1-[4-(2-bromo-4-methylphenoxy)butoxy]-2-methoxy-4-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrO3/c1-14-6-8-17(16(20)12-14)22-10-4-5-11-23-18-9-7-15(2)13-19(18)21-3/h6-9,12-13H,4-5,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLJDFARBIBIKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCOC2=C(C=C(C=C2)C)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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